Basic lead carbonate

説明

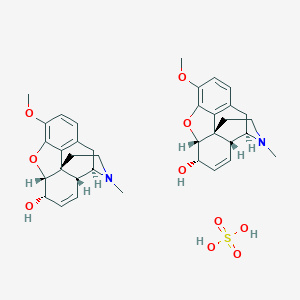

Basic lead carbonate, also known as this compound, is a useful research compound. Its molecular formula is CHO4Pb-3 and its molecular weight is 284 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in acetic acidinsol in water and alcohol; slightly sol in carbonated water; sol in nitric acid. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Characterization and Confusion with Lead Hydroxide : Research has shown confusion in distinguishing between lead hydroxide and basic lead carbonate. The stability of simple lead hydroxide (Pb(OH)2) in solid state is questionable, leading to frequent misidentification of this compound in reactions where lead hydroxide is expected (Todd & Parry, 1964).

Bioremediation of Lead-Contaminated Waste : this compound has been implicated in bioremediation studies, particularly in techniques like microbially induced calcium carbonate precipitation, which can immobilize lead from contaminated sources (Mwandira, Nakashima, & Kawasaki, 2017).

Electron Microscopy Staining : this compound forms when lead hydroxide is exposed to air, complicating its use as a stain in electron microscopy. This has led to the development of alternative staining methods that are less prone to forming unwanted precipitates (Reynolds, 1963).

Crystallography and Pigment Composition : The study of this compound's crystallography is important, particularly in understanding its role as a pigment. This research is significant for art conservation and the analysis of historical artifacts (Katz & Lefker, 1957).

Lead Removal Processes : this compound is explored in the context of environmental science for removing lead from various sources. Research has shown that certain treatments can convert lead compounds into less harmful forms, beneficial for ecological restoration and resource recycling (Hu et al., 2019).

Thermal Decomposition : Understanding the thermal decomposition of this compound is crucial in various applications, including material science and environmental studies (Sarig & Kahana, 1976).

Raman and Infrared Spectra Analysis : The study of basic lead carbonates through spectroscopic techniques is critical for identifying and understanding its various forms, which has implications in fields like mineralogy and materials science (Brooker et al., 1983).

Applications in Battery Technology : this compound has been used to process grids in lead-acid batteries, enhancing their strength, charging rate, consistency, and overall performance (Qing-yua, 2013).

Synthesis and Characterization in Nanostructures : The synthesis of this compound in different forms, such as colloidal structures, has been studied, revealing insights into its formation mechanisms and potential applications in nanotechnology (Xiu-song, 2009).

Lead Removal from Aqueous Solutions : Research has explored the use of materials like carbonate hydroxyapatite for removing lead ions from solutions, demonstrating the potential of such materials in water treatment processes (Liao et al., 2010).

Radiocarbon Dating in Art and Archaeology : Lead carbonate's application extends to art history and archaeology, where it is used for radiocarbon dating of paintings and cosmetics, providing insights into the manufacturing processes and historical contexts of these items (Beck et al., 2018).

Cultural Heritage Preservation : Advanced spectroscopic techniques like DNP-enhanced ultrawideline 207Pb solid-state NMR spectroscopy have been applied to study lead compounds in cultural heritage objects, aiding in the preservation and analysis of historical artifacts (Kobayashi et al., 2017).

Water Treatment and Plumbosolvency : Studies have examined the role of this compound in reducing lead solubility in water treatment processes, contributing to safer drinking water and understanding the interactions between lead compounds and water chemistry (Schock & Gardels, 1983).

Quantum Chemical Methods in Mineralogy : Quantum chemical methods have been used to determine the positions of hydrogen atoms in this compound, which is crucial for understanding its crystal structure and physical properties (Bissengaliyeva, 2009).

Ion Exchange in Mineral Transformation : this compound has been involved in research on ion exchange and insertion reactions, demonstrating its potential in converting carbonate minerals into functional materials like semiconductors, with applications in electronics and photonics (Holtus et al., 2018).

Adsorption Studies for Water Purification : The selection of adsorbents for lead removal from drinking water has been investigated, with this compound playing a role in understanding the adsorption processes and developing effective water treatment solutions (Sublet et al., 2003).

Microbial-Induced Precipitation in Remediation : The mechanism of microbial-induced precipitation has been studied for immobilizing lead ions, showcasing the potential of this method in environmental remediation and pollution control (Shan et al., 2021).

Chemical Change in Paintings : Thermoanalytical techniques like DSC and TGA have been used to study the chemical changes in paintings containing this compound, providing insights into the degradation processes and preservation of cultural heritage (Cohen et al., 2000).

作用機序

Target of Action

Basic lead carbonate, also known as white lead, is a chemical compound of lead that occurs naturally as the mineral hydrocerussite . It primarily targets the Acyl-CoA-binding protein , which plays a crucial role in the intracellular transport of acyl-CoA esters .

Mode of Action

This compound interacts with its targets by forming a dense, highly crosslinked structure consisting of intact CO2−3 and metal cation sites . The Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands . The carbonate centers are bonded bidentate to a single Pb and bridge to five other Pb sites .

Biochemical Pathways

It’s known that the presence of lead can influence the hydrolysis of urea to generate carbonate ions and elevate the ph to alkaline conditions . This promotes the precipitation of lead and calcium carbonate .

Pharmacokinetics

The pharmacokinetics of this compound are complex and involve competitive dynamics with calcium . The competitive presence of calcium can affect lead’s intestinal absorption, its kinetics between soft tissues, its storage in bones and its mobilization from osseous to non-osseous tissue, and its retention versus excretion rates .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to its toxicity . Lead is a heavy metal and stable element that is toxic to all living organisms, inhibiting enzyme activity, damaging DNA, and disrupting cell membrane permeability .

Action Environment

The action of this compound is influenced by environmental factors. It is insoluble in water and ethanol , which can affect its bioavailability and efficacy. Additionally, its action can be influenced by the presence of other ions in the environment, such as calcium .

Safety and Hazards

特性

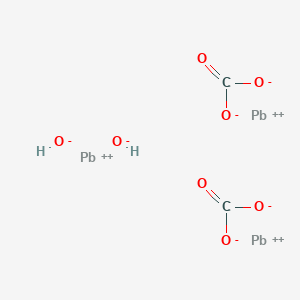

| { "Design of the Synthesis Pathway": "Basic lead carbonate can be synthesized by reacting lead acetate with sodium carbonate in an aqueous solution.", "Starting Materials": ["Lead acetate", "Sodium carbonate", "Water"], "Reaction": [ "1. Dissolve lead acetate in water to form a clear solution.", "2. Dissolve sodium carbonate in water to form a clear solution.", "3. Slowly add the sodium carbonate solution to the lead acetate solution while stirring constantly.", "4. A white precipitate of basic lead carbonate will form.", "5. Filter the mixture to collect the precipitate.", "6. Wash the precipitate with water to remove any impurities.", "7. Dry the precipitate at a low temperature to obtain the final product." ] } | |

CAS番号 |

1319-46-6 |

分子式 |

CHO4Pb-3 |

分子量 |

284 g/mol |

IUPAC名 |

lead(2+);dicarbonate;dihydroxide |

InChI |

InChI=1S/CH2O3.H2O.Pb/c2-1(3)4;;/h(H2,2,3,4);1H2;/p-3 |

InChIキー |

FKRDCRZYTCMHEM-UHFFFAOYSA-K |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] |

正規SMILES |

C(=O)([O-])[O-].[OH-].[Pb] |

Color/Form |

White hexagonal crystals White, amorphous powde |

密度 |

6.14 g/cu cm |

melting_point |

400 °C, decomposes |

| 1319-47-7 1319-46-6 |

|

物理的記述 |

OtherSolid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Sol in acetic acid Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid |

同義語 |

hydrocerussite trilead dihydroxide dicarbonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)